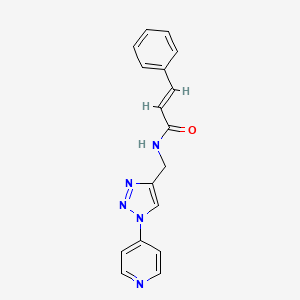

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(7-6-14-4-2-1-3-5-14)19-12-15-13-22(21-20-15)16-8-10-18-11-9-16/h1-11,13H,12H2,(H,19,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSBSGHLYXPKPW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide is a synthetic compound that combines a pyridine ring with a triazole and a cinnamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H17N5O |

| Molecular Weight | 323.35 g/mol |

| CAS Number | 2034387-13-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the triazole ring enhances its binding affinity to enzymes and receptors, potentially modulating their activity through hydrogen bonding and π-π interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivatives have shown promising results against HepG2 liver cancer cells with an IC50 value of 4.23 μM . The mechanism involves the induction of apoptosis through the activation of apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2 .

Table 1: Cytotoxic Activity Against HepG2 Cells

| Compound | IC50 (μM) |

|---|---|

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 |

| N-(aryl)-4-fluorocinnamides | 53.20 |

| Triaryl-1,2,4-triazinone | 5.59 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Cinnamides have been noted for their broad spectrum of pharmacological activities including antimicrobial effects . The structural features of the triazole ring contribute to these activities by enhancing lipophilicity and membrane permeability, which are crucial for effective interaction with microbial targets.

Case Studies

A study investigating various cinnamide derivatives highlighted their antiproliferative and antimetastatic activities against melanoma cell lines (B16-F10). The derivatives were found to interact with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which play critical roles in tumor progression .

Figure 1: Mechanism of Action in Cancer Cells

Mechanism of Action

Comparison with Similar Compounds

Bioactivity

- Cholinesterase Inhibition : Tacrine-triazole hybrids () demonstrate potent anti-AChE activity (IC₅₀ = 0.521 μM), attributed to the electron-rich methoxybenzyl group enhancing target binding .

- Antimicrobial Activity : Sulfonamide-triazoles () show broad-spectrum antibacterial effects, likely due to sulfonamide’s inherent inhibition of dihydropteroate synthase .

- Antifungal Activity : Benzofuran-triazoles () achieve ~12.57% fungal growth inhibition at 1000 ppm, with chlorobenzyl substituents improving lipophilicity and membrane penetration .

Structural Influences

- Pyridine vs. Benzyl Substituents : Pyridin-4-yl groups (as in the target compound) enhance aqueous solubility compared to lipophilic benzyl or adamantyl groups (e.g., ) .

- Cinnamamide vs. Stearamide: The conjugated cinnamamide system in the target compound may improve rigidity and π-π stacking compared to flexible stearamide chains in phenalenone-lipid conjugates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.